2-Naphthoyl chloride

Catalog No.
S581494
CAS No.
2243-83-6
M.F
C11H7ClO
M. Wt
190.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthoyl chloride

CAS Number

2243-83-6

Product Name

2-Naphthoyl chloride

IUPAC Name

naphthalene-2-carbonyl chloride

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

InChI

InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

XNLBCXGRQWUJLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl

Synonyms

2-naphthoyl chloride, 2-naphthoyl chloride, 3H-labeled

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl

Synthesis of Amide Derivatives

One primary application of 2-naphthoyl chloride involves the preparation of amide derivatives. Amides are a class of organic compounds formed by the reaction of an acid chloride with an amine. In the context of 2-naphthoyl chloride, researchers can utilize it to create amides with various functionalities, including:

  • Amide derivatives of amphetamine enantiomers: 2-Naphthoyl chloride has been used to synthesize amide derivatives of both R- and S-amphetamine, which are stereoisomers of the stimulant drug amphetamine. This research helps scientists understand the structure-activity relationship of these molecules ().

Synthesis of Pharmaceuticals

2-Naphthoyl chloride serves as a key intermediate in the synthesis of certain pharmaceuticals. A notable example is:

  • Ezutromid: This macrolide antibiotic is used to treat various bacterial infections. 2-Naphthoyl chloride plays a crucial role in the multi-step synthesis of Ezutromid ().

Other Research Applications

Beyond the aforementioned uses, 2-Naphthoyl chloride finds applications in other areas of scientific research, such as:

  • Modification of self-assembled monolayers

    Researchers have explored using 2-naphthoyl chloride to modify self-assembled monolayers formed on silica surfaces. These monolayers are ordered assemblies of molecules with potential applications in biosensors and nanotechnology ().

  • Synthesis of novel compounds

    Due to its reactive nature, 2-naphthoyl chloride can be a versatile building block for the synthesis of various novel organic compounds with potential applications in different fields of research.

2-Naphthoyl chloride, also known as 2-Naphthalenecarbonyl chloride or Naphthalene-2-carbonyl chloride, is an organic compound with the chemical formula C11H7ClOC_{11}H_7ClO and a molecular weight of 190.63 g/mol. It is classified as an acid chloride derivative, which means it contains a carbonyl group (C=OC=O) bonded to a chlorine atom. This compound appears as a solid with a melting point of 48-52 °C and has a boiling point of approximately 159-160 °C at reduced pressure (9 mmHg) .

2-Naphthoyl chloride is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly as an active pharmaceutical ingredient (API) in the production of Ezutromid, a drug aimed at treating muscular dystrophy . Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

2-Naphthoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact. It is also reactive towards water and releases toxic fumes of hydrochloric acid.

  • Safety Information:
    • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound [].
    • Work in a well-ventilated fume hood.
    • Avoid contact with skin, eyes, and clothing.
    • Store in a cool, dry place in a tightly sealed container.

  • Formation of Amides: It reacts with amines to form amide derivatives. This reaction is significant in synthesizing compounds like the amide derivatives of amphetamine enantiomers .
  • Hydrolysis: When exposed to water, it undergoes hydrolysis to produce 2-Naphthoic acid and hydrochloric acid. This reaction can be violent and should be handled with caution .
  • Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds, introducing the 2-naphthoyl group into various substrates.

Several synthetic routes exist for producing 2-Naphthoyl chloride:

  • From 2-Naphthoic Acid: The most common method involves converting 2-Naphthoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Reaction:
    C10H7COOH+SOCl2C11H7ClO+HCl+SO2C_{10}H_7COOH+SOCl_2\rightarrow C_{11}H_7ClO+HCl+SO_2
  • Using Phosphorus Oxychloride: Another method involves treating 2-Naphthoic acid with phosphorus oxychloride.
  • Direct Chlorination: Chlorination of naphthalene derivatives may also yield 2-Naphthoyl chloride under specific conditions.

These methods highlight the compound's accessibility for synthetic chemists .

The applications of 2-Naphthoyl chloride are diverse:

  • Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of Ezutromid and other pharmaceutical compounds.
  • Preparation of Amides: It is utilized in creating amide derivatives that may have therapeutic applications.
  • Modification of Surfaces: The compound can modify self-assembled monolayers on silica surfaces, enhancing material properties for various applications .

Several compounds share structural similarities with 2-Naphthoyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
1-Naphthoyl chlorideC11H7ClOC_{11}H_7ClOSimilar structure but differs in position of carbonyl group; used less frequently in pharmaceuticals.
Naphthalene-1-carboxylic acidC11H10O2C_{11}H_{10}O_2A carboxylic acid derivative; does not have the reactive acyl chloride functionality.
Benzoyl chlorideC7H5ClOC_{7}H_{5}ClOA simpler aromatic acyl chloride; used broadly but lacks naphthalene's complex reactivity.

The unique positioning of the carbonyl group in 2-Naphthoyl chloride allows for distinct reactivity patterns compared to these similar compounds, particularly in forming specific amide derivatives that may not be achievable with others .

XLogP3

4.3

Boiling Point

305.0 °C

Melting Point

51.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (14.29%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2243-83-6

Wikipedia

2-Naphthoyl chloride

General Manufacturing Information

2-Naphthalenecarbonyl chloride: ACTIVE

Dates

Last modified: 08-15-2023

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